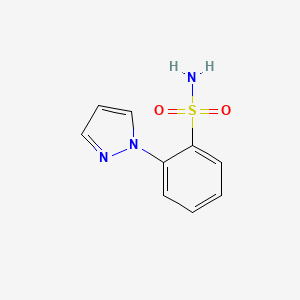
2-(1H-Pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a compound that belongs to the class of pyrazole-based benzene sulfonamidesThe structure of 2-(1H-pyrazol-1-yl)benzene-1-sulfonamide consists of a pyrazole ring attached to a benzene sulfonamide moiety, which imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves the reaction of 1H-pyrazole with benzene sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the pyrazole ring . The reaction can be represented as follows:
1H-pyrazole+benzene sulfonyl chloride→2-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Industrial Production Methods
Industrial production of 2-(1H-pyrazol-1-yl)benzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrazol-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are usually conducted in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyrazole derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the catalytic activity.
Molecular Targets: Targets include carbonic anhydrase isoforms such as hCAII, hCAIX, and hCAXII.
Pathways Involved: Inhibition of carbonic anhydrase affects various physiological processes, including acid-base balance, respiration, and ion transport.
Comparaison Avec Des Composés Similaires
2-(1H-pyrazol-1-yl)benzene-1-sulfonamide can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C9H9N3O2S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
2-pyrazol-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)9-5-2-1-4-8(9)12-7-3-6-11-12/h1-7H,(H2,10,13,14) |
Clé InChI |
NKYLSWYWAZBKIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=CC=N2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















